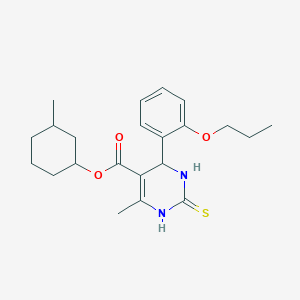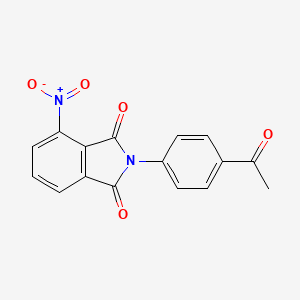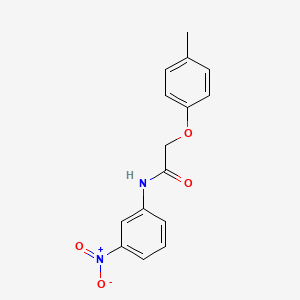![molecular formula C24H22N4 B11700492 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole](/img/structure/B11700492.png)
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with 1H-1,3-benzodiazole-2-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,3-Benzodiazole: A simpler benzodiazole compound with similar biological activities.
2-Methyl-1H-1,3-benzodiazole: A methyl-substituted benzodiazole with potential antimicrobial properties.
1-(2-Methylphenyl)-1H-1,3-benzodiazole: A structurally similar compound with potential therapeutic applications.
Uniqueness
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives. Its complex structure allows for multiple points of interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C24H22N4 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[1-(1H-benzimidazol-2-yl)-3-(2-methylphenyl)propan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4/c1-16-8-2-3-9-17(16)14-18(24-27-21-12-6-7-13-22(21)28-24)15-23-25-19-10-4-5-11-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
Clé InChI |
DYHISQYSEXDNMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700414.png)
![(4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700416.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700421.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700429.png)


![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide](/img/structure/B11700452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11700456.png)
![(2E)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700471.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700478.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11700480.png)


![2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11700512.png)
